molecular formula C6H2BrCl2NO3 B14263153 5-Bromo-3,4-dichloro-2-nitrophenol CAS No. 141181-77-3

5-Bromo-3,4-dichloro-2-nitrophenol

Cat. No.: B14263153
CAS No.: 141181-77-3
M. Wt: 286.89 g/mol
InChI Key: KARQZFRGNYFAGM-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dichloro-2-nitrophenol is an aromatic compound with the molecular formula C6H2BrCl2NO3 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dichloro-2-nitrophenol typically involves multiple steps, including nitration, halogenation, and substitution reactions. One common method involves the nitration of a precursor compound, followed by bromination and chlorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dichloro-2-nitrophenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and chlorine for chlorination. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in the formation of brominated and chlorinated compounds .

Scientific Research Applications

5-Bromo-3,4-dichloro-2-nitrophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dichloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,4-dichloro-2-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

141181-77-3

Molecular Formula

C6H2BrCl2NO3

Molecular Weight

286.89 g/mol

IUPAC Name

5-bromo-3,4-dichloro-2-nitrophenol

InChI

InChI=1S/C6H2BrCl2NO3/c7-2-1-3(11)6(10(12)13)5(9)4(2)8/h1,11H

InChI Key

KARQZFRGNYFAGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)[N+](=O)[O-])O

Origin of Product

United States

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